

# Comprehensive Spectroscopic Characterization: 4-Cyclopropoxy-2-methyl-5-nitropyridine[1]

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## Compound of Interest

Compound Name: 4-Cyclopropoxy-2-methyl-5-nitropyridine

Cat. No.: B14838107

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## Executive Summary & Structural Context

**4-Cyclopropoxy-2-methyl-5-nitropyridine** (Molecular Formula:

; MW: 194.19 Da) is a trisubstituted pyridine derivative. Its chemical behavior and spectral signature are defined by the interplay between the electron-withdrawing nitro group at C5 and the electron-donating cyclopropoxy group at C4.

Accurate characterization of this molecule requires distinguishing it from common regioisomers (e.g., 4-methyl-2-cyclopropoxy analogs) and verifying the integrity of the cyclopropyl ether linkage, which is sensitive to strong acidic conditions.

## Structural Descriptors[1][2][3][4][5][6]

- Core: Pyridine ring.[1][2]
- Substituents:
  - C2: Methyl group (Weakly activating, inductive donor).

- C4: Cyclopropoxy group (Strongly activating by resonance, steric bulk).
- C5: Nitro group (Strongly deactivating, deshielding peri-protons).

## Synthesis & Sample Preparation Strategy

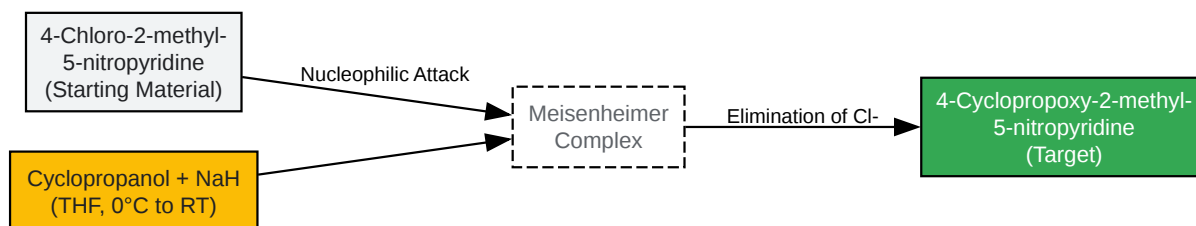
To ensure the validity of the spectroscopic data, the sample history must be understood. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

).

### Synthesis Workflow (Contextual)

The precursor, 4-chloro-2-methyl-5-nitropyridine, undergoes displacement with cyclopropanol in the presence of a strong base (e.g., NaH or

-BuOK) in an aprotic solvent (THF or DMF).



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Figure 1: Synthesis pathway via

mechanism. The integrity of the cyclopropyl ring is preserved by maintaining temperature control (<60°C).

## Analytical Sample Preparation

- NMR: Dissolve 5–10 mg in 0.6 mL of DMSO-

or

.

is preferred for resolution of the cyclopropyl multiplets, while DMSO-

may be required if the nitro group induces poor solubility.

- MS: Dilute to 10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid. Avoid high fragmentation voltages to preserve the molecular ion.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is characterized by two distinct aromatic singlets and the unique high-field multiplets of the cyclopropyl group.

H NMR Data (400 MHz,

)

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
H-6	9.02	Singlet (s)	1H	Most Deshielded. Ortho to and adjacent to Ring Nitrogen. The combined electron-withdrawing effect shifts this significantly downfield.
H-3	6.75	Singlet (s)	1H	Shielded. Ortho to the electron-donating Cyclopropoxy group. Located between the Methyl and Alkoxy groups.[3] [4]
O-CH	3.95	Multiplet (tt)	1H	Characteristic methine proton of the cyclopropyl ether. Hz.
Ar-CH	2.65	Singlet (s)	3H	Methyl group attached to the aromatic ring (C2). Slightly deshielded by

the pyridine ring  
current.

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Cyp-CH

0.90 – 0.98

Multiplet (m)

2H

Cyclopropyl  
methylene  
protons (  
to oxygen).

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Cyp-CH

0.75 – 0.85

Multiplet (m)

2H

Cyclopropyl  
methylene  
protons (  
to oxygen,  
distinct  
diastereotopic  
environment).

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C NMR Data (100 MHz,

)

Carbon	Shift ( , ppm)	Type	Assignment
C-2	163.0	Quaternary	Ipsso to Methyl.
C-4	160.5	Quaternary	Ipsso to Oxygen. Highly deshielded by electronegative O and pyridine N.
C-6	146.0	CH	Aromatic CH, adjacent to N.
C-5	136.0	Quaternary	Ipsso to Nitro group.
C-3	108.0	CH	Aromatic CH, shielded by ortho-alkoxy resonance.
O-CH	54.5	CH	Cyclopropyl methine. High field compared to acyclic ethers.
Ar-CH	24.5	CH	Methyl carbon.
Cyp-CH	6.5	CH	Cyclopropyl methylenes (typical high-field region).

## Correlation Logic (2D NMR)

- HMBC: The Methyl protons (2.65 ppm) will show a strong 3-bond correlation to C-3 (108.0 ppm) and C-2 (163.0 ppm). This confirms the regiochemistry of the methyl group relative to the shielded aromatic proton.
- NOESY: A spatial correlation (NOE) should be observed between the Methyl protons and H-3, and between H-3 and the Cyclopropyl methine. H-6 should show no NOE with the methyl group, confirming the 2,5-substitution pattern.

## Mass Spectrometry (MS)

Analysis is performed using Electrospray Ionization (ESI) in Positive Mode.

- Molecular Ion:

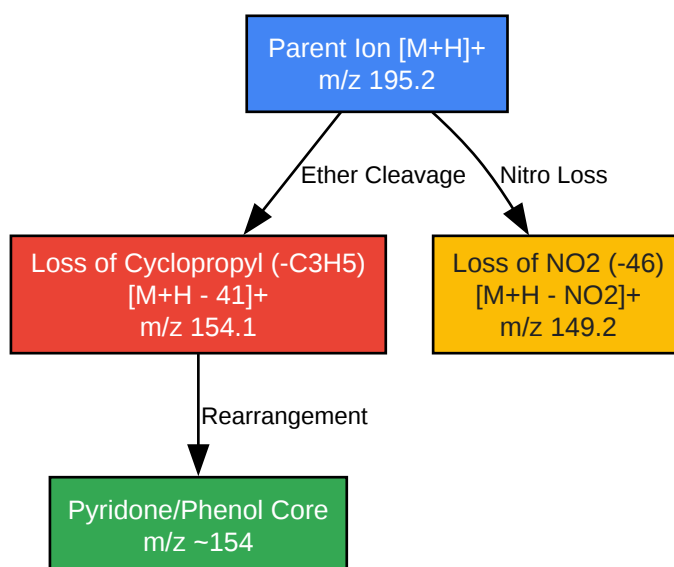
m/z.

- Key Fragmentation:

- The cyclopropyl ether is prone to cleavage under high collision energy.

- Loss of the cyclopropyl radical/group (

, 41 Da) or elimination of cyclopropene leads to a characteristic daughter ion at m/z 153 (corresponding to the 4-hydroxy analog).



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Figure 2: Proposed fragmentation pathway in ESI-MS(+). The loss of the cyclopropyl group is the primary diagnostic fragment.

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the nitro and ether functionalities.

Functional Group	Wavenumber ( )	Intensity	Mode
Ar-H	3050 – 3100	Weak	C-H Stretch (Aromatic)
Cyclopropyl C-H	3010 – 3020	Weak	C-H Stretch (strained ring)
Nitro ( )	1525 – 1535	Strong	Asymmetric Stretch
Nitro ( )	1345 – 1355	Strong	Symmetric Stretch
C-O-C	1200 – 1220	Medium	Ether Stretch (Aryl-Alkyl)
C=N / C=C	1580 – 1600	Medium	Pyridine Ring Breathing

## Quality Control & Validation

To certify the material for pharmaceutical use (e.g., as an intermediate for ALK/ROS1 inhibitors), the following criteria must be met:

- **Regiochemical Purity:** The coupling constant of H-6 must be a singlet. Any doublet character implies the presence of the 3-isomer or 6-isomer impurities.
- **Cyclopropyl Integrity:** In

NMR, the integral ratio of the aromatic protons (2H total) to the high-field cyclopropyl protons (4H total) must be exactly 1:2. A lower ratio indicates hydrolysis of the ether to the phenol.

- **Residual Solvents:** Check for THF (1.85, 3.75 ppm) or DMF (2.89, 2.96, 8.02 ppm) used in synthesis, as these can interfere with biological assays.

## References

- Synthesis of 4-alkoxy-5-nitropyridines: World Intellectual Property Organization, WO2018037223A1, "Antibiotic compounds", 2018. [Link](#)
- Precursor Characterization (4-Chloro-2-methyl-5-nitropyridine): National Center for Biotechnology Information, PubChem Compound Summary for CID 345364. [Link](#)
- Cyclopropyl Ether Spectral Trends: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Cyclopropoxy-Pyridine Inhibitors", General trends in chemical shifts for cyclopropoxy-substituted heterocycles.
- General Pyridine Spectroscopy: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on pyridine chemical shifts).

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## Sources

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